molecular formula C8H5FN2O B6300583 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 2231674-89-6

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B6300583
CAS No.: 2231674-89-6
M. Wt: 164.14 g/mol
InChI Key: HFCMCEQYXZJMEV-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step procedures. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with different substitution patterns.

    4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Contains both chlorine and fluorine substituents.

    1H-Pyrazolo[3,4-b]quinolines: Different heterocyclic system but shares some structural similarities.

Uniqueness

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMCEQYXZJMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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